1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL
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Overview
Description
1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various drug classes .
Preparation Methods
The synthesis of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL involves several steps. One common synthetic route includes the reaction of 4-Amino-3-isopropoxybenzaldehyde with piperidine in the presence of a reducing agent to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimization of these conditions to enhance yield and purity .
Chemical Reactions Analysis
1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products .
Scientific Research Applications
1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction pathways, neurotransmitter release, and enzyme inhibition .
Comparison with Similar Compounds
1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL can be compared with other piperidine derivatives, such as:
1-(4-Amino-3-methoxyphenyl)piperidin-4-OL: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different chemical and biological properties.
1-(4-Amino-3-ethoxyphenyl)piperidin-4-OL: Contains an ethoxy group, which may affect its solubility and reactivity compared to the isopropoxy derivative.
Properties
IUPAC Name |
1-(4-amino-3-propan-2-yloxyphenyl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)18-14-9-11(3-4-13(14)15)16-7-5-12(17)6-8-16/h3-4,9-10,12,17H,5-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEZCAVJJIMEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)N2CCC(CC2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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